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Compound of Interest

Compound Name: Methyl 1H-imidazole-2-carboxylate

Cat. No.: B101559

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
1H-imidazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical
research and drug development. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational
dataset for researchers and scientists. The data presented is based on closely related analogs
and established principles of spectroscopic analysis, providing a robust reference for
identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of a close analog, cyclohexyl 1-methyl-1H-imidazole-2-carboxylate, which
serves as a representative model for the core structure of Methyl 1H-imidazole-2-
carboxylate.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCls)
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Chemical Shift (8) ppm Multiplicity Assighment
7.12 s Imidazole C-H
7.00 S Imidazole C-H
4.97 tt O-CH (cyclohexyl)
3.99 s N-CHs

2.08 -1.95 m Cyclohexyl CH2
1.88-1.78 m Cyclohexyl CH2
1.68-1.54 m Cyclohexyl CHz
1.47-1.32 m Cyclohexyl CH2
1.32-1.18 m Cyclohexyl CH2

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 2: 13C NMR Spectroscopic Data (126 MHz, CDCIs)

Chemical Shift (6) ppm

Assighment

158.8 C=0 (Ester carbonyl)
137.0 Imidazole C2

129.3 Imidazole C4/C5
126.0 Imidazole C4/C5
74.3 O-CH (cyclohexyl)
35.9 N-CHs

31.6 Cyclohexyl CH2

25.2 Cyclohexyl CH2

24.1 Cyclohexyl CH2
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Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm~12) Intensity Assignment

2934, 2858 Strong C-H stretch (aliphatic)
1702 Strong C=0 stretch (ester)

1412 Medium C-N stretch (imidazole ring)
1256 Strong C-O stretch (ester)

1127 Strong C-N stretch (imidazole ring)

C-H out-of-plane bend
781 Strong )
(aromatic)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 4: Mass Spectrometry (MS) Data

mlz lon Type
209.1285 [M+H]* (Calculated for C11H17N202)
209.1286 [M+H]* (Found)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog,
obtained via High-Resolution Mass Spectrometry (HRMS) with Electrospray lonization (ESI).[1]

Experimental Protocols

The spectroscopic data presented in this guide are based on established methodologies for the
analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were acquired on
a 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCIs).
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared
(FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1] The data is
reported in wavenumbers (cm™1).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was performed using
an Electrospray lonization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.[1]
The reported mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]*.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 1H-imidazole-2-carboxylate.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 1H-imidazole-2-
carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101559#spectroscopic-data-for-methyl-1h-imidazole-
2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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